![molecular formula C20H20N6O12 B14624276 Bis[2-(2,4-dinitroanilino)ethyl] butanedioate CAS No. 56820-39-4](/img/structure/B14624276.png)
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is a complex organic compound characterized by the presence of two 2,4-dinitroanilino groups attached to a butanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate typically involves the reaction of 2,4-dinitroaniline with butanedioic acid derivatives under controlled conditions. One common method involves the use of organic acids in toluene, where 1-(2,4-dinitrophenyl)aziridine reacts to form esters of 2-(2,4-dinitroanilino)ethanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, the reduction of nitro groups may involve the use of hydrogen gas in the presence of a palladium catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield amines, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[2-(2,4-dinitroanilino)ethyl] ether: Similar structure but with an ether linkage instead of a butanedioate backbone.
N-(2-methoxyethyl)-2,4-dinitroaniline: Contains a methoxyethyl group instead of the butanedioate backbone.
Uniqueness
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56820-39-4 |
|---|---|
Formule moléculaire |
C20H20N6O12 |
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
bis[2-(2,4-dinitroanilino)ethyl] butanedioate |
InChI |
InChI=1S/C20H20N6O12/c27-19(37-9-7-21-15-3-1-13(23(29)30)11-17(15)25(33)34)5-6-20(28)38-10-8-22-16-4-2-14(24(31)32)12-18(16)26(35)36/h1-4,11-12,21-22H,5-10H2 |
Clé InChI |
HWFRYZWDUYEGSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOC(=O)CCC(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


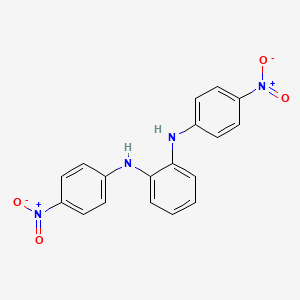

![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
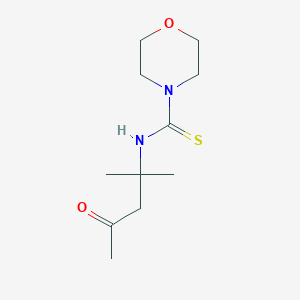
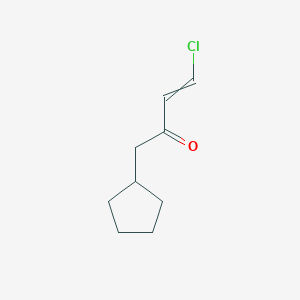

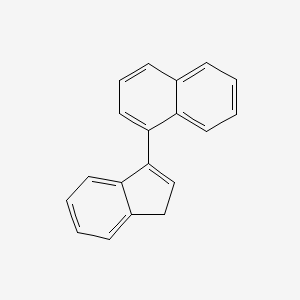
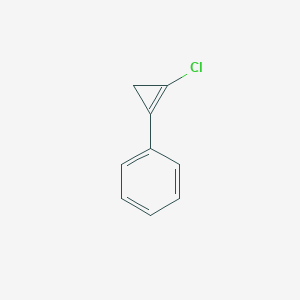
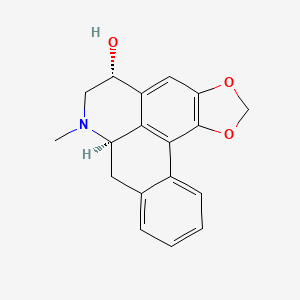
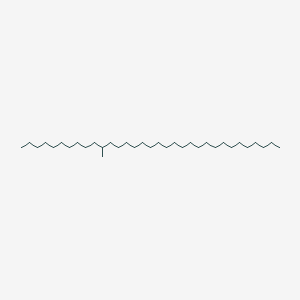
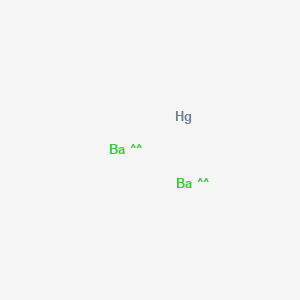
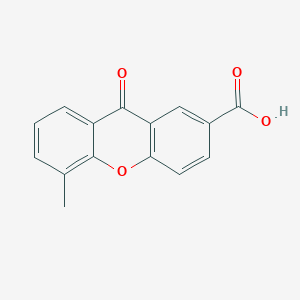

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
